NKY-722 is a novel, water-soluble dihydropyridine derivative []. Research indicates it acts as a calcium antagonist, effectively relaxing various canine arteries in vitro []. It demonstrates a higher potency compared to other calcium antagonists like nifedipine and exhibits similar potency to nicardipine []. NKY-722 inhibits contractions induced by various agents, suggesting a mechanism involving calcium channel blockade [].
Relevance:
Nicardipine
Compound Description:
Nicardipine, a dihydropyridine derivative, is a clinically used calcium channel blocker []. It effectively relaxes various arteries and inhibits contractions induced by different agents []. Its mechanism of action, similar to NKY-722, is primarily attributed to its calcium antagonistic properties [].
Relevance:
Nifedipine
Relevance:
[Cu(qui)(phen)]NO3·H2O (2)
Compound Description:
[Cu(qui)(phen)]NO3·H2O is a copper(II) mixed-ligand complex incorporating 2-phenyl-3-hydroxy-4(1H)-quinolinone (Hqui) and 1,10-phenanthroline (phen) []. The complex exhibits a slightly distorted square-planar geometry around the central copper(II) atom []. Notably, it demonstrates significant in vitro cytotoxicity against human cancer cell lines, interacts strongly with calf thymus DNA (CT-DNA), and exhibits high DNA cleavage activity [].
Relevance:
[Cu(qui)(ambpy)]NO3 (3a)
Compound Description:
[Cu(qui)(ambpy)]NO3 is another copper(II) mixed-ligand complex, similar to compound 2, but with bis(2-pyridyl)amine (ambpy) as the ligand instead of phen []. This complex also exhibits a slightly distorted square-planar geometry around the copper(II) ion []. It demonstrates potent in vitro cytotoxicity against human cancer cell lines, strong interactions with CT-DNA, and significant DNA cleavage activity [].
Relevance:
[Cu(qui)(ambpy)]NO3, structurally analogous to [Cu(qui)(phen)]NO3·H2O, reinforces the relevance of heterocyclic ring systems in relation to (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine. Both copper(II) complexes incorporate a quinoline moiety and exhibit notable biological activities, including cytotoxicity and DNA interaction []. This parallel suggests the potential for (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine, containing a piperazine ring, to exhibit similar biological activities, warranting further investigation.
SoRI-6238 is recognized as a partial inhibitor and allosteric modulator of the serotonin transporter (SERT) []. Its pharmacological profile highlights its ability to modulate serotonin reuptake, a crucial aspect of serotonergic neurotransmission.
Relevance:
While structurally dissimilar to (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine, SoRI-6238's identification as a bioactive compound with a known mechanism of action in the context of neurotransmitter transporter modulation is noteworthy. The provided research [] primarily focuses on identifying and characterizing compounds targeting neurotransmitter transporters, particularly the dopamine transporter (DAT). Therefore, the inclusion of SoRI-6238, despite its structural dissimilarity, suggests a possible connection to the research's broader goal of exploring (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine's potential interaction with neurotransmitter transporters, including DAT, as a potential mechanism of action.
TB-1-099 is identified as a partial inhibitor and allosteric modulator of both SERT and DAT []. Its pharmacological profile highlights its ability to modulate both serotonin and dopamine reuptake, indicating a potential role in influencing both serotonergic and dopaminergic neurotransmission.
Relevance:
Although structurally distinct from (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine, TB-1-099, similar to SoRI-6238, is a bioactive compound with a known mechanism of action related to neurotransmitter transporter modulation []. Its presence in the research reinforces the exploration of compounds targeting neurotransmitter transporters, particularly DAT, aligning with the broader research goal. This suggests the possibility of (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine interacting with DAT or other neurotransmitter transporters as a potential mechanism of action, warranting further investigation.
SoRI-9804 is identified as an allosteric modulator of DAT, capable of influencing dopamine reuptake without directly binding to the transporter's active site []. Its pharmacological profile emphasizes its ability to modify DAT function, potentially influencing dopaminergic signaling.
Relevance:
Despite structural differences from (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine, SoRI-9804's classification as a DAT modulator directly links it to the research's focus []. This shared target underscores the exploration of compounds influencing DAT activity and suggests a possible interaction between (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine and DAT. This potential interaction warrants investigation as a possible mechanism of action for the target compound.
SoRI-20040 is a newly identified allosteric modulator of DAT, exhibiting partial inhibition of dopamine reuptake and influencing DAT binding kinetics []. Its pharmacological actions suggest a role in modulating dopaminergic signaling by altering DAT function.
Relevance:
While structurally different from (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine, SoRI-20040's identification as a novel DAT modulator, alongside SoRI-9804, strengthens the research's emphasis on DAT as a target of interest []. This shared target, as previously mentioned, reinforces the possibility of (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine interacting with DAT, suggesting a potential mechanism of action requiring further investigation.
Similar to SoRI-20040, SoRI-20041 is another newly identified allosteric modulator of DAT, demonstrating partial inhibition of dopamine reuptake and impacting DAT binding characteristics []. Its pharmacological activities indicate a potential role in regulating dopaminergic signaling through DAT modulation.
Relevance:
SoRI-20041, analogous to SoRI-20040, is a novel DAT modulator further emphasizing the research's focus on DAT as a target []. This shared target, as previously discussed, reinforces the potential for (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine to interact with DAT and suggests a possible mechanism of action that merits further investigation.
SoRI-2827 is a newly discovered allosteric modulator of DAT that partially inhibits dopamine reuptake and influences DAT binding []. Its pharmacological profile suggests a role in modifying dopaminergic signaling by altering DAT function.
Relevance:
Despite structural dissimilarity to (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine, SoRI-2827, along with SoRI-20040 and SoRI-20041, highlights the identification of novel DAT modulators in the research []. This shared target reinforces the research's focus on DAT and suggests a possible interaction between (2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine and DAT, warranting further investigation as a potential mechanism of action.
This compound is an imidazo[1,2-a]quinoxaline mono-N-oxide derivative investigated for its bioreductively activated cytotoxic properties, specifically targeting hypoxic cells []. It demonstrates significant cytotoxicity against hypoxic cells in vitro with a favorable hypoxic:oxic toxicity ratio []. This selectivity for hypoxic environments makes it a potential candidate for further development as an anti-tumor agent.
This compound represents a bifunctional imidazo[1,2-a]quinoxaline mono-N-oxide derivative designed to enhance its bioreductive activation and cytotoxic effects in hypoxic environments []. It incorporates a 2-nitroimidazole moiety known for its hypoxic selectivity []. In vitro studies demonstrate its potent hypoxia-selective cytotoxicity, highlighting its potential as an anti-tumor agent.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.